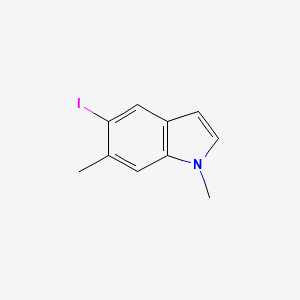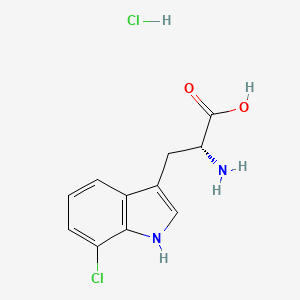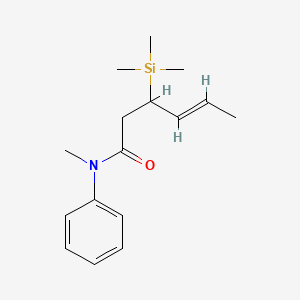
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide is an organic compound that belongs to the class of amides It features a phenyl group, a trimethylsilyl group, and an enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting material, a hex-4-enamide, is synthesized through a reaction between an appropriate alkene and an amide.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
N-Methylation and N-Phenylation: The final steps involve the methylation and phenylation of the nitrogen atom using methyl iodide and phenyl lithium, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or amines.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-phenylhex-4-enamide: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
N-Phenyl-3-(trimethylsilyl)hex-4-enamide: Lacks the N-methyl group, which may influence its chemical properties.
N-Methyl-3-(trimethylsilyl)hex-4-enamide: Lacks the phenyl group, which may alter its biological activity.
Uniqueness
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide is unique due to the presence of both the trimethylsilyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H25NOSi |
|---|---|
Peso molecular |
275.46 g/mol |
Nombre IUPAC |
(E)-N-methyl-N-phenyl-3-trimethylsilylhex-4-enamide |
InChI |
InChI=1S/C16H25NOSi/c1-6-10-15(19(3,4)5)13-16(18)17(2)14-11-8-7-9-12-14/h6-12,15H,13H2,1-5H3/b10-6+ |
Clave InChI |
PDJXEGBQRUGHPL-UXBLZVDNSA-N |
SMILES isomérico |
C/C=C/C(CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |
SMILES canónico |
CC=CC(CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


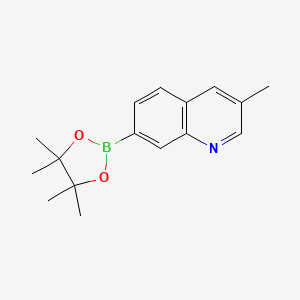
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

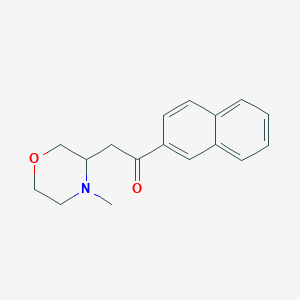


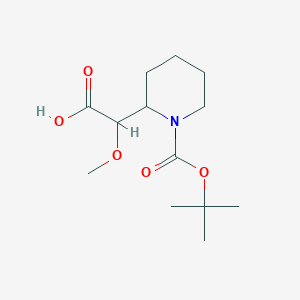


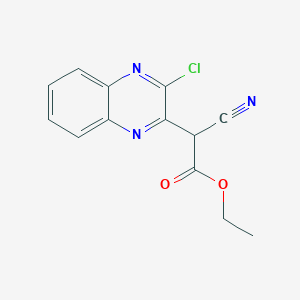
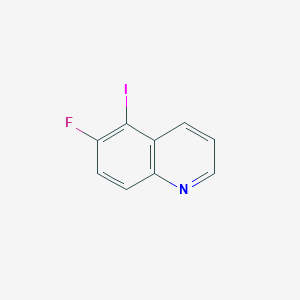
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
